molecular formula C11H11NOS B8537738 3-Methoxy-4-(thien-2-yl)aniline CAS No. 106981-53-7

3-Methoxy-4-(thien-2-yl)aniline

Cat. No.: B8537738
CAS No.: 106981-53-7
M. Wt: 205.28 g/mol
InChI Key: SJJHOTFWKXOUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(thien-2-yl)aniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the 3-position and a thiophene ring at the 4-position of the aniline backbone. This compound is structurally significant due to its hybrid aromatic-heterocyclic framework, which confers unique electronic and steric properties. The methoxy group is electron-donating, enhancing solubility in polar solvents, while the thienyl moiety introduces π-conjugation, making it relevant in materials science and pharmaceutical applications .

For example, Salice et al. (2017) functionalized carbon nanotubes using 4-(thien-2-yl)aniline, generated via in situ diazonium salt formation with isopentyl nitrite . Similar methodologies could apply to the target compound, with additional methoxy group introduction via electrophilic substitution or protection-deprotection strategies.

Properties

CAS No.

106981-53-7

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

3-methoxy-4-thiophen-2-ylaniline

InChI

InChI=1S/C11H11NOS/c1-13-10-7-8(12)4-5-9(10)11-3-2-6-14-11/h2-7H,12H2,1H3

InChI Key

SJJHOTFWKXOUIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thiophene vs. Selenophene: Replacing sulfur with selenium (e.g., 4-(selenophen-2-yl)aniline) increases molecular polarizability and conductivity, beneficial for organic photovoltaics (OPVs) . However, selenium’s larger atomic size may reduce solubility compared to sulfur-containing analogs.
  • Methoxy Group: The electron-donating -OCH₃ group in this compound enhances solubility in polar solvents (e.g., ethanol, DMF) compared to non-methoxy analogs like 4-(thien-2-yl)aniline. This property is critical for solution-processed materials .

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